Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene
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Overview
Description
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is a special chemical . It is a complex organic compound with the molecular formula C28H14 .
Synthesis Analysis
The synthesis of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene has been achieved through palladium-catalyzed intramolecular arylations . The precursor of dibenzo[g,p]chrysene having four bromine atoms at two fjord regions underwent palladium-catalyzed intramolecular cyclization to afford a skeletal buckybowl .Molecular Structure Analysis
The molecular structure of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is quite complex. It contains a total of 49 bonds, including 35 non-H bonds, 35 multiple bonds, and 35 aromatic bonds. The structure also includes 2 five-membered rings, 6 six-membered rings, 7 nine-membered rings, 4 ten-membered rings, and 4 eleven-membered rings .Scientific Research Applications
Lithium Reduction and Electronic Properties : Diindeno[1,2,3,4-defg;1',2',3',4'-mnop]chrysene (DIC), a symmetrical, bowl-shaped fragment of C60, was reduced with lithium metal to yield dianions and tetraanions. This study provided insights into the electronic structure of DIC, revealing its surface reactivity which is significant in understanding the properties of C60 (Shenhar et al., 2001).
Synthesis and Structural Analysis : Another study focused on the practical synthesis of DIC, highlighting its curved pi-system and structural resemblance to C60. This research contributes to the fundamental understanding of the molecular structure of such polyarenes (Bronstein et al., 2002).
Solution-Phase Synthesis and Inversion Barrier : The solution-phase synthesis of DIC was explored, providing insights into the bowl-to-bowl inversion barrier, a key factor in understanding the dynamic properties of such molecules (Chang et al., 2010).
Polyaromatic Hydrocarbons Synthesis : The synthesis of DIC through oxidative cyclization was studied, offering a potential one-pot synthetic alternative for the preparation of unusual polycyclic aromatic hydrocarbons (Mills et al., 1998).
Solution-Processable Multi-Substituted Buckybowls : A study on the synthesis of soluble and functionalized DIC derivatives demonstrated the potential of DIC in the development of functional organic materials for future technology (Yoshida et al., 2021).
High-Temperature Synthesis : Research on thermal dehydrocyclization and isomerization reactions of certain compounds resulted in the formation of DIC, contributing to our understanding of high-temperature synthetic processes (Hagen et al., 1995).
Safety And Hazards
properties
IUPAC Name |
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-7-19-17(6-1)18-8-4-9-20-21-14-13-16-12-11-15-5-3-10-22-23(15)24(16)26(21)28(22)27(19)25(18)20/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWVAPNQFPKSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C6=CC=CC7=C6C8=C(C=C7)C=CC(=C85)C4=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570570 |
Source
|
Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene | |
CAS RN |
169331-76-4 |
Source
|
Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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